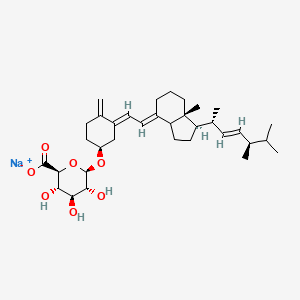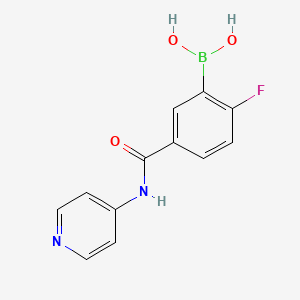
2-Fluoro-5-(methylsulphonyl)benzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-(methylsulphonyl)benzyl bromide is an organic compound with the molecular formula C8H8BrFO2S It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the 2-position and a methylsulphonyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(methylsulphonyl)benzyl bromide typically involves the bromination of 2-Fluoro-5-(methylsulphonyl)toluene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the formation of the benzylic bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-Fluoro-5-(methylsulphonyl)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted products.
Oxidation: The methylsulphonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can undergo reduction reactions, although specific conditions and reagents for such transformations are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in compounds like azides, thiocyanates, or ethers.
Oxidation: The major product is the corresponding sulfone.
Reduction: Potential products include the reduced forms of the methylsulphonyl group, such as methylthio derivatives.
科学的研究の応用
2-Fluoro-5-(methylsulphonyl)benzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through nucleophilic substitution reactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 2-Fluoro-5-(methylsulphonyl)benzyl bromide primarily involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This allows it to participate in various substitution reactions, where the nucleophile replaces the bromine atom. The presence of the fluorine and methylsulphonyl groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)benzyl bromide
- 2-Fluoro-5-(methylthio)benzyl bromide
- 2-Fluoro-5-(methoxy)benzyl bromide
Uniqueness
2-Fluoro-5-(methylsulphonyl)benzyl bromide is unique due to the presence of both a fluorine atom and a methylsulphonyl group on the benzene ring. This combination of substituents can significantly influence the compound’s reactivity and the types of reactions it can undergo. The methylsulphonyl group is electron-withdrawing, which can enhance the electrophilicity of the benzylic bromide, making it more reactive towards nucleophiles. Additionally, the fluorine atom can affect the compound’s stability and reactivity through its strong electronegativity and ability to participate in hydrogen bonding.
特性
分子式 |
C8H8BrFO2S |
|---|---|
分子量 |
267.12 g/mol |
IUPAC名 |
2-(bromomethyl)-1-fluoro-4-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 |
InChIキー |
HIXNPGRPQATGET-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



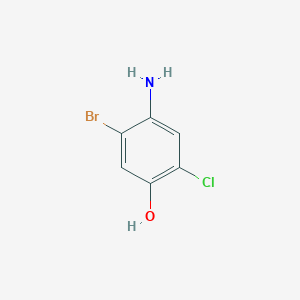
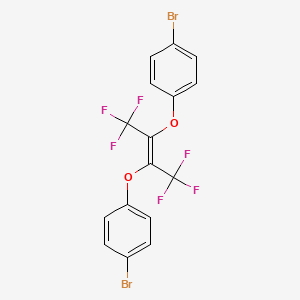


![2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide](/img/structure/B12851903.png)
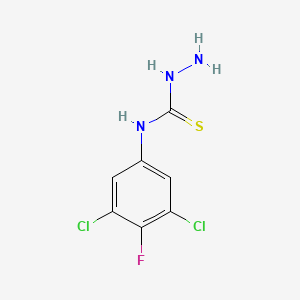

![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
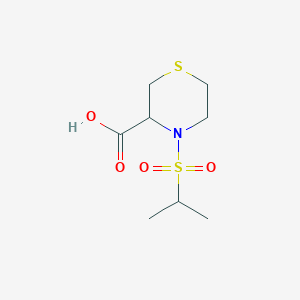

![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)
